4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide
Overview
Description
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a butylamino group, a chloro-substituted methylphenyl group, and a nitrobenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 5-chloro-2-methylphenylamine, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amidation: The nitro-substituted intermediate is then reacted with butylamine to form the desired amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides or hydroxylamines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-aminobenzamide.
Substitution: 4-(butylamino)-N-(5-hydroxy-2-methylphenyl)-3-nitrobenzamide.
Oxidation: Corresponding oxides or hydroxylamines of the butylamino group.
Scientific Research Applications
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with biological macromolecules. The butylamino group may enhance the compound’s binding affinity to specific targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-(butylamino)-N-(5-hydroxy-2-methylphenyl)-3-nitrobenzamide: A derivative with a hydroxyl group replacing the chloro group.
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-hydroxybenzamide: A derivative with a hydroxyl group replacing the nitro group.
Uniqueness
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a butylamino group allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(butylamino)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-3-4-9-20-15-8-6-13(10-17(15)22(24)25)18(23)21-16-11-14(19)7-5-12(16)2/h5-8,10-11,20H,3-4,9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYNPCUJDGGPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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